molecular formula C14H21NO3 B2550446 ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate CAS No. 328024-39-1

ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate

Cat. No.: B2550446
CAS No.: 328024-39-1
M. Wt: 251.326
InChI Key: SHNQAMLTNSWENX-CMDGGOBGSA-N
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Description

Ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate is an organic compound with a complex structure that includes a cyclohexene ring, an ethyl ester group, and a carbamoyl group

Scientific Research Applications

Ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and formulation.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate typically involves the reaction of ethyl acrylate with N-(2-cyclohex-1-enylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or removal of oxygen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate can be compared with other similar compounds, such as:

    Cyclohex-2-enone derivatives: These compounds share a similar cyclohexene ring structure and exhibit comparable chemical properties and reactivity.

    Ethyl esters: Compounds with ethyl ester groups have similar reactivity in esterification and hydrolysis reactions.

    Carbamoyl compounds: These compounds contain carbamoyl groups and are studied for their biological activities and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-18-14(17)9-8-13(16)15-11-10-12-6-4-3-5-7-12/h6,8-9H,2-5,7,10-11H2,1H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNQAMLTNSWENX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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